Sulprostone Sulprostone Sulprostone is a prostanoid.
Sulprostone has been used in trials studying Abortion, Induced.
Brand Name: Vulcanchem
CAS No.: 60325-46-4
VCID: VC0004605
InChI: InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)
SMILES: CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Molecular Formula: C23H31NO7S
Molecular Weight: 465.6 g/mol

Sulprostone

CAS No.: 60325-46-4

Cat. No.: VC0004605

Molecular Formula: C23H31NO7S

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Sulprostone - 60325-46-4

Specification

CAS No. 60325-46-4
Molecular Formula C23H31NO7S
Molecular Weight 465.6 g/mol
IUPAC Name 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide
Standard InChI InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)
Standard InChI Key UQZVCDCIMBLVNR-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O
SMILES CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Canonical SMILES CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Appearance Assay:≥98%A solution in methyl acetate

Introduction

Chemical and Pharmacological Profile of Sulprostone

Structural Characteristics

Sulprostone (C23H31NO7S) is a 16-phenoxy derivative of PGE2, modified with a methylsulfonylamide group to enhance metabolic stability . Its molecular weight of 465.56 g/mol and IUPAC name (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl)-N-(methylsulfonyl)hept-5-enamide underscore its synthetic optimization for receptor selectivity .

Receptor Affinity and Mechanism of Action

Sulprostone preferentially binds to the prostaglandin EP3 receptor (Ki = 0.35 nM) over EP1, EP2, and EP4 receptors . This selectivity induces strong uterine contractions by increasing intracellular calcium via Gq-protein coupling, while EP3 activation inhibits adenylate cyclase, reducing cAMP levels and enhancing myometrial sensitivity .

Table 1: Receptor Binding Profile of Sulprostone

Receptor SubtypeAffinity (Ki)Primary Signaling Pathway
EP30.35 nMGq (↑ Ca²⁺, ↓ cAMP)
EP1Weak agonistGq (↑ Ca²⁺)
EP2/EP4NegligibleGs (↑ cAMP)

Clinical Applications in Obstetrics

Medical Abortion

Sulprostone is effective in second-trimester abortions (12–20 weeks gestation), achieving an 87.5% success rate within 30 hours . Intramuscular administration (0.5–1.0 mg doses) shortens the induction-abortion interval to 15.4–16.6 hours, with fewer side effects compared to older prostaglandins .

Table 2: Efficacy by Administration Route (n = 478)

RouteDose (µg)Success Rate (24h)Side Effects/Patient
Intramuscular500–150084%0.4–2.2 vomiting
Intravenous1000–150067%1.5–2.8 vomiting
Extraovular50–10070%1.2–3.0 vomiting

Postpartum Hemorrhage (PPH) Management

In a retrospective study of 126 women with retained placenta, intravenous Sulprostone (15–240 µg/hr) achieved placental expulsion in 39.7% of cases, reducing blood loss by 50% compared to manual removal (582 mL vs. 1,275 mL) . The drug’s vasoconstrictive effects also mitigate hemorrhage severity .

Fetal Demise and Labor Induction

For intrauterine fetal death (14–42 weeks), Sulprostone infusion (15–240 µg/hr) achieves delivery within 24 hours in 85.5% of cases, though misoprostol shows comparable efficacy with greater patient mobility .

Emerging Research and Novel Applications

Gastric Motility Modulation

In ferret models, Sulprostone (30 µg/kg) induces gastric dysrhythmia via EP3 receptors, increasing tachygastric power by 115.8% and reducing heart rate variability (72.4% decrease in SD of R-R intervals) . These findings suggest potential applications in gastrointestinal disorders.

Ulcer Healing

Preclinical studies highlight Sulprostone’s role in promoting mucosal repair through EP3-mediated cytoprotection, with ongoing trials evaluating its efficacy against NSAID-induced gastric ulcers .

Comparative Analysis with Other Prostaglandins

Sulprostone vs. Misoprostol

A randomized trial (n = 139) found comparable efficacy in labor induction (91.4% vs. 85.5% within 24h) but higher hyperthermia risk with misoprostol (24.3% vs. 11.6%) . Sulprostone’s intravenous administration limits mobility, favoring misoprostol in outpatient settings .

Cost-Effectiveness

Manual placenta removal costs 2.3× more than Sulprostone treatment ($1,275 vs. $582 per case), making the drug a cost-effective alternative in resource-limited settings .

Ongoing Clinical Trials and Future Directions

Predictors of Treatment Failure

A 2020 observational study (NCT06164236) aims to identify factors linked to Sulprostone failure in PPH, including inadequate initial oxytocin dosing and delayed administration . Preliminary data suggest a 27% failure rate in women with BMI >30 .

Dosage Optimization

Protocols titrating Sulprostone from 15 µg/hr to 240 µg/hr show reduced vomiting incidents (from 2.2 to 0.8 per patient) while maintaining efficacy .

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